Dipotassium;platinum(2+);tetrathiocyanate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

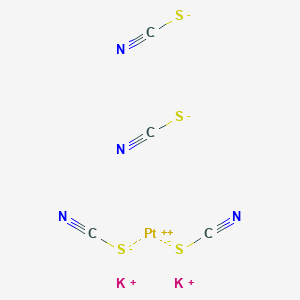

Dipotassium;platinum(2+);tetrathiocyanate, also known as potassium tetrakis(thiocyanato)platinate(II), is a coordination compound with the chemical formula C₄K₂N₄PtS₄. This compound is characterized by the presence of platinum in the +2 oxidation state, coordinated with four thiocyanate ligands and two potassium ions. It is primarily used in scientific research and has various applications in chemistry and materials science .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium;platinum(2+);tetrathiocyanate typically involves the reaction of potassium thiocyanate with a platinum(II) precursor. One common method is to dissolve potassium thiocyanate in water and then add a platinum(II) salt, such as platinum(II) chloride. The reaction is carried out under controlled conditions, often at room temperature, to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

Dipotassium;platinum(2+);tetrathiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The thiocyanate ligands can be substituted by other ligands, such as halides or amines, under appropriate conditions.

Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, leading to changes in its oxidation state and coordination environment

Common Reagents and Conditions

Substitution Reactions: Common reagents include halide salts (e.g., sodium chloride) and amines (e.g., ethylenediamine). These reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (oxidizing agent) or sodium borohydride (reducing agent) are used. .

Major Products Formed

Substitution Reactions: Products include various platinum(II) complexes with different ligands, such as platinum(II) halides or platinum(II) amine complexes.

Oxidation and Reduction Reactions: Products include platinum(IV) complexes or reduced platinum species, depending on the specific reaction conditions

科学的研究の応用

Dipotassium;platinum(2+);tetrathiocyanate has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a reagent in coordination chemistry studies.

Materials Science:

Biology and Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known efficacy of platinum-based drugs in cancer treatment

Industry: It is used in the development of sensors and other analytical devices due to its unique chemical properties

作用機序

The mechanism of action of dipotassium;platinum(2+);tetrathiocyanate, particularly in biological systems, involves the interaction of the platinum center with biomolecules. In anticancer research, the compound is believed to interact with DNA, leading to the formation of DNA adducts that inhibit replication and transcription. This ultimately triggers apoptosis in cancer cells. The thiocyanate ligands may also play a role in modulating the reactivity and selectivity of the platinum center .

類似化合物との比較

Similar Compounds

Potassium tetrakis(thiocyanato)platinate(II): A closely related compound with similar chemical properties and applications.

Potassium tetraiodoplatinate(II): Another platinum(II) complex with iodide ligands instead of thiocyanate, used in similar research applications

Uniqueness

Dipotassium;platinum(2+);tetrathiocyanate is unique due to its specific coordination environment and the presence of thiocyanate ligands. These ligands confer distinct chemical reactivity and stability, making the compound valuable in various research and industrial applications. Its ability to form stable complexes with a wide range of ligands also sets it apart from other platinum(II) compounds .

生物活性

Dipotassium platinum(II) tetrathiocyanate, also known as K₂[Pt(SCN)₄], is a platinum complex that has garnered interest in various biological applications, particularly in cancer research and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Formula : K₂[Pt(SCN)₄]

- Molecular Weight : 420.25 g/mol

- Appearance : Typically exists as a yellow crystalline solid.

Mechanisms of Biological Activity

Dipotassium platinum(II) tetrathiocyanate exhibits several biological activities primarily through its interaction with cellular components:

- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. Its mechanism often involves the formation of DNA adducts, leading to apoptosis.

- Enzyme Inhibition : Studies indicate that platinum complexes can inhibit key enzymes involved in cellular metabolism, such as pyruvate kinase. This inhibition can disrupt energy production in rapidly dividing cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, which can damage cellular components and promote apoptosis in tumor cells.

Case Studies

-

Antitumor Activity

- A study conducted on human ovarian cancer models demonstrated that dipotassium platinum(II) tetrathiocyanate exhibited synergistic effects when combined with phytochemicals like curcumin and quercetin, enhancing its antitumor efficacy .

- In vitro studies revealed that the compound effectively reduced cell viability in several cancer cell lines, including breast and colon cancer cells.

-

Mechanistic Insights

- Research utilizing fluorescence spectroscopy showed that dipotassium platinum(II) tetrathiocyanate interacts with cellular proteins, altering their function and leading to apoptosis .

- The compound's ability to form stable complexes with thiols and other biomolecules has been linked to its cytotoxic properties.

Data Table: Biological Activity Summary

Safety and Toxicology

While dipotassium platinum(II) tetrathiocyanate shows promising biological activity, its safety profile is critical for therapeutic applications:

- Toxicity : Like many platinum-based drugs, it may exhibit toxicity towards normal cells, necessitating careful dosing and administration strategies.

- Side Effects : Potential side effects include nephrotoxicity and myelosuppression, which are common with platinum compounds.

特性

CAS番号 |

14244-61-2 |

|---|---|

分子式 |

C4K2N4PtS4 |

分子量 |

505.6 g/mol |

IUPAC名 |

dipotassium;platinum(2+);tetrathiocyanate |

InChI |

InChI=1S/4CHNS.2K.Pt/c4*2-1-3;;;/h4*3H;;;/q;;;;2*+1;+2/p-4 |

InChIキー |

HFSDIGGSMJDZEA-UHFFFAOYSA-J |

SMILES |

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[K+].[K+].[Pt+2] |

異性体SMILES |

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[K+].[K+].[Pt+2] |

正規SMILES |

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[K+].[K+].[Pt+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。